N-(2,4-dimethylpentan-3-yl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Overview
Description
N-(2,4-dimethylpentan-3-yl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylpentan-3-yl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Alkylation: The initial step involves the alkylation of isobutane by propylene to produce 2,4-dimethylpentane.
Sulfonylation: The sulfonyl group is introduced using sulfonyl chloride derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylpentan-3-yl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2,4-dimethylpentan-3-yl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a metabolite in cancer research.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylpentan-3-yl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Influencing the expression of genes involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylpentane: A structurally similar alkane used as a fuel additive.
2,4-Dimethyl-3-pentanone: A ketone with similar structural features used in organic synthesis.
2,4-Dimethyl-3-pentanol: An alcohol with similar structural features used as a solvent.
Uniqueness
N-(2,4-dimethylpentan-3-yl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(2,4-dimethylpentan-3-yl)-2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-16(2)23(17(3)4)24-22(26)15-25(21-10-8-7-9-19(21)6)29(27,28)20-13-11-18(5)12-14-20/h7-14,16-17,23H,15H2,1-6H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZFIJUIWGYLBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC(C(C)C)C(C)C)C2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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